molecular formula C11H11NO4 B7725735 3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid

3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid

Cat. No.: B7725735
M. Wt: 221.21 g/mol
InChI Key: YZBPBUCXNWGGAS-UHFFFAOYSA-N
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Description

3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This particular compound features a benzo[e][1,3]oxazine core, which is a six-membered ring containing one oxygen and one nitrogen atom, fused to a benzene ring.

Chemical Reactions Analysis

Types of Reactions

3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex oxazine derivatives.

    Reduction: Reduction reactions can yield dihydro analogs of the compound.

    Substitution: Substitution reactions can introduce different functional groups onto the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted oxazine derivatives, which can exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, as a human leukocyte elastase inhibitor, the compound binds to the active site of the enzyme, preventing it from degrading elastin and other proteins . This inhibition can reduce inflammation and tissue damage in various diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid is unique due to its specific substitution pattern and the presence of a propanoic acid group, which can influence its biological activity and chemical reactivity. This compound’s ability to inhibit human leukocyte elastase and its potential anticancer properties make it a valuable target for further research and development .

Properties

IUPAC Name

3-(4-oxo-2H-1,3-benzoxazin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10(14)5-6-12-7-16-9-4-2-1-3-8(9)11(12)15/h1-4H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBPBUCXNWGGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(C(=O)C2=CC=CC=C2O1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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